3-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of the Vilsmeier–Haack reaction . This reaction typically involves the use of POCl3 and DMF, and is commonly used in the synthesis of amides .Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of an aromatic ring . The doublet at 6.03 ppm for NH in amide 1 disappeared and two new signals for the aromatic ring in DIQ at 6.48 and 6.82 ppm appeared .Chemical Reactions Analysis
The Vilsmeier–Haack reaction is a key step in the synthesis of similar compounds . This reaction involves the formation of a chloroiminium salt, which subsequently undergoes base hydrolysis to give a β-chloroenaldehyde function .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are typically white crystalline powders . The melting point is typically around 71-78°C .Mechanism of Action
The mechanism of action for similar compounds involves the activation of carboxylic acids, particularly for amide synthesis . The carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
Future Directions
Future research could focus on further elucidating the properties and potential applications of “3-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide”. Given the known properties of similar compounds, potential areas of interest could include their use in the synthesis of amides and their potential as inhibitors of human carboxylesterase-2 .
properties
IUPAC Name |
3-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-14-12(22-2)7-8-13(23-3)15(14)24-17(20)19-16(21)10-5-4-6-11(18)9-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDVYDQXMWWWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
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